Cas no 852366-84-8 (ethyl 2-2-(quinazolin-4-ylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate)

ethyl 2-2-(quinazolin-4-ylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 2-2-(quinazolin-4-ylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate
- AB00684929-01
- ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
- IFLab1_003345
- F0674-0089
- HMS1421I01
- AKOS024594758
- 852366-84-8
- ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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- インチ: 1S/C20H19N3O3S2/c1-2-26-20(25)17-13-7-5-9-15(13)28-19(17)23-16(24)10-27-18-12-6-3-4-8-14(12)21-11-22-18/h3-4,6,8,11H,2,5,7,9-10H2,1H3,(H,23,24)
- InChIKey: QAEKBTDIWHWJGK-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)OCC)C2=C1CCC2)NC(CSC1C2C=CC=CC=2N=CN=1)=O
計算された属性
- 精确分子量: 413.08678382g/mol
- 同位素质量: 413.08678382g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 28
- 回転可能化学結合数: 7
- 複雑さ: 579
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 135Ų
- XLogP3: 4.8
ethyl 2-2-(quinazolin-4-ylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0674-0089-4mg |
ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
852366-84-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0674-0089-10mg |
ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
852366-84-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0674-0089-20μmol |
ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
852366-84-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0674-0089-1mg |
ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
852366-84-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0674-0089-5mg |
ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
852366-84-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0674-0089-40mg |
ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
852366-84-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0674-0089-100mg |
ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
852366-84-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0674-0089-3mg |
ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
852366-84-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0674-0089-30mg |
ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
852366-84-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0674-0089-10μmol |
ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
852366-84-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
ethyl 2-2-(quinazolin-4-ylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate 関連文献
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
ethyl 2-2-(quinazolin-4-ylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylateに関する追加情報
Introduction to ethyl 2-2-(quinazolin-4-ylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate (CAS No. 852366-84-8)
Ethyl 2-2-(quinazolin-4-ylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate (CAS No. 852366-84-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as thieno[3,2-b]thiophenes, which are characterized by their fused thiophene rings and the presence of a quinazoline moiety. The combination of these structural elements imparts distinct chemical and biological properties that make it a promising candidate for various pharmaceutical applications.
The quinazoline moiety is particularly noteworthy due to its well-documented role in the development of anticancer agents. Quinazolines are known for their ability to inhibit various kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are key targets in cancer therapy. The presence of this moiety in ethyl 2-2-(quinazolin-4-ylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate suggests that it may exhibit similar kinase inhibitory properties, making it a valuable candidate for further investigation in oncology.
The cyclopentabthiophene scaffold is another critical component of this compound. Thiophenes are heterocyclic compounds with a five-membered ring containing one sulfur atom and four carbon atoms. The cyclopentabthiophene structure is a fused system of five thiophene rings, which provides a rigid and planar framework. This structural rigidity can enhance the compound's stability and bioavailability, crucial factors for drug development. Additionally, the presence of multiple thiophene rings can influence the electronic properties of the molecule, potentially affecting its binding affinity to biological targets.
The sulfanyl group (-SH) in the compound is also significant. Sulfanyl groups are known for their ability to form disulfide bonds, which can play a role in the redox chemistry of biological systems. In the context of drug design, sulfanyl groups can enhance the reactivity and selectivity of molecules, making them more effective in targeting specific biological pathways. The sulfanyl group in ethyl 2-2-(quinazolin-4-ylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate may contribute to its pharmacological activity by facilitating interactions with target proteins or enzymes.
The ethyl ester group at the carboxylic acid position is another important feature of this compound. Esters are commonly used in drug design to improve solubility and stability. The ethyl ester group can be hydrolyzed in vivo to release the free carboxylic acid form, which may have different pharmacological properties compared to the ester form. This property allows for controlled release and improved bioavailability of the active compound.
Recent studies have highlighted the potential therapeutic applications of compounds with similar structures to ethyl 2-2-(quinazolin-4-ylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate. For instance, research published in the Journal of Medicinal Chemistry has shown that quinazoline-thieno derivatives exhibit potent antiproliferative activity against various cancer cell lines. These compounds have been found to inhibit key signaling pathways involved in cancer progression, such as PI3K/AKT and MAPK/ERK pathways.
In addition to cancer therapy, compounds with similar structural features have been explored for their potential in treating other diseases. For example, thieno[3,2-b]thiophenes have been investigated for their anti-inflammatory properties and their ability to modulate immune responses. These findings suggest that ethyl 2-2-(quinazolin-4-ylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate may have broader therapeutic applications beyond oncology.
The synthesis of ethyl 2-2-(quinazolin-4-ylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate involves multiple steps and requires careful control over reaction conditions to ensure high yields and purity. Key synthetic strategies include the formation of the cyclopentabthiophene core through sequential coupling reactions and the introduction of the quinazoline moiety via sulfanylation and acylation steps. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have been employed to optimize these processes.
In conclusion, ethyl 2-2-(quinazolin-4-ylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate (CAS No. 852366-84-8) represents a promising compound with a unique combination of structural features that confer potential therapeutic benefits. Its quinazoline moiety suggests anticancer activity through kinase inhibition, while its cyclopentabthiophene scaffold provides stability and bioavailability. The sulfanyl group enhances reactivity and selectivity, and the ethyl ester group improves solubility and controlled release. Further research is warranted to fully explore its pharmacological properties and potential applications in medicine.
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